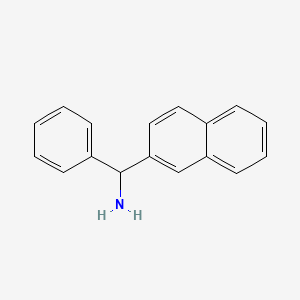

Naphthalen-2-yl(phenyl)methanamine

Descripción

Propiedades

IUPAC Name |

naphthalen-2-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQHJIGKVBQYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lewis Acid-Catalyzed Cyclization

A widely cited method involves the Lewis acid-mediated cyclization of 1,5-dicarbonyl compounds with primary or secondary amines. For example, ZnCl₂ in dichloromethane (DCM) facilitates the formation of naphthyl amines at 55°C over 18 hours. In a representative procedure:

-

A 1,5-dicarbonyl precursor (e.g., 5-bromo-1,3-benzodioxole-4-carboxaldehyde) is combined with an amine (e.g., methylamine) in DCM.

-

ZnCl₂ (1.0 M in Et₂O) is added, and the mixture is heated to 55°C.

-

Purification by flash chromatography (petroleum ether/EtOAc) yields the target compound in 58–61%.

This method is advantageous for its regioselectivity but requires stringent moisture control.

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids such as para-toluenesulfonic acid (PTSA) in toluene/acetic acid (3:1). Heating to 110°C for 18 hours induces cyclization, followed by neutralization with NaOH and extraction into EtOAc. Yields are comparable to Lewis acid methods but may generate side products under prolonged heating.

Reductive Amination via Imine Intermediate

Imine Formation

The condensation of 2-naphthaldehyde with benzylamine in methanol at room temperature forms the corresponding imine. Methanol acts as both solvent and proton donor, achieving >90% conversion within 3 hours.

Catalytic Hydrogenation

The imine intermediate is hydrogenated using palladium on carbon (Pd/C) under mild conditions (20–30°C, 1–5 bar H₂). This step typically achieves 80–85% yield, with the catalyst recycled for cost efficiency.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| H₂ Pressure | 3 bar |

| Catalyst Loading | 5 wt% Pd/C |

Ammonolysis of Halogenated Precursors

Benzyl Chloride Derivatives

Adapting methods from benzylamine synthesis, naphthalen-2-yl(phenyl)methyl chloride is reacted with aqueous ammonia (25–40% w/w) in benzene at 120–150°C. A 15:1 molar excess of ammonia ensures mono-alkylation, minimizing dibenzylamine byproducts. Post-reaction, NaOH salting-out and benzene extraction yield the amine in 70–82%.

Solvent and Base Optimization

Nonpolar solvents (e.g., n-hexane) enhance phase separation, while NaOH (20% excess) improves amine recovery. Continuous extraction systems further boost efficiency in industrial settings.

Halogenation-Amination Sequential Synthesis

Intermediate Halogenation

A naphthalenecarboxylic acid is converted to its acid chloride using SOCl₂ or PCl₅ in tetrahydrofuran (THF). This step achieves near-quantitative conversion under anhydrous conditions.

Nucleophilic Amination

The acid chloride reacts with benzylamine in THF at room temperature, followed by reduction with NaBH₄ to yield the target compound. Purification via column chromatography (CH₂Cl₂/MeOH) affords the amine in 65–75% yield.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Lewis Acid Cyclization | 58–61 | >95 | Regioselectivity |

| Reductive Amination | 80–85 | 98 | Mild Conditions |

| Ammonolysis | 70–82 | 90 | Scalability |

| Halogenation-Amination | 65–75 | 92 | Versatility |

Análisis De Reacciones Químicas

Types of Reactions: Naphthalen-2-yl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst .

Major Products:

Oxidation: Formation of naphthalen-2-yl(phenyl)methanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated derivatives of this compound .

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Naphthalen-2-yl(phenyl)methanamine has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both gram-positive and gram-negative bacteria. For example, studies have shown that certain derivatives display minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial potential .

2. Anticancer Properties

The compound has also been explored for its anticancer effects. Similar naphthalene-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups in these structures enhances their antitumor properties, indicating that modifications to this compound could yield potent anticancer agents .

Antimicrobial Activity Data

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity Data

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies on derivatives of this compound have highlighted their ability to inhibit biofilm formation in bacterial cultures. The structural features of these derivatives were found to significantly contribute to their enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

Research evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells revealed that the presence of specific functional groups was critical for enhancing cytotoxicity. This suggests that this compound could similarly influence antitumor properties through structural modifications.

Mecanismo De Acción

The mechanism of action of Naphthalen-2-yl(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of an amine.

Naphthalen-2-yl(phenyl)methanol: Contains a hydroxyl group instead of an amine.

Phenyl-2-naphthylamine: Similar structure but with the amine group attached to the phenyl ring.

Uniqueness: Naphthalen-2-yl(phenyl)methanamine is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Naphthalen-2-yl(phenyl)methanamine, a compound featuring a naphthalene moiety, has garnered attention in recent years for its diverse biological activities. This article provides an in-depth examination of its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This structure allows it to interact with various biological targets, leading to its potential therapeutic applications.

Anticancer Activity

Mechanism of Action : The anticancer properties of this compound have been attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that compounds with similar structures can arrest the cell cycle and trigger apoptotic pathways in cancer cells. For instance, derivatives of naphthalene have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HCT116 cells .

Case Studies :

- A study on naphthalene-substituted triazole derivatives demonstrated that one such compound (designated as 6a ) exhibited remarkable in vitro cytotoxicity by inducing apoptosis in breast cancer cells. It was shown to suppress tumor growth in vivo without significant toxicity at certain dosages .

- Another investigation revealed that naphthalen-4-yl(phenyl)methanones were potent inducers of apoptosis, with an EC50 value of 37 nM against T47D cells, indicating strong potential as anticancer agents .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies have indicated that compounds containing the naphthalene moiety exhibit antibacterial and antifungal activities. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of naphthalenes is crucial for optimizing their biological activities. Modifications to the naphthalene ring or the amine group can significantly influence the compound's potency and selectivity against various biological targets. For instance, variations in substituents on the phenyl ring can enhance cytotoxicity or alter pharmacokinetic properties .

Toxicity and Safety Profile

While many studies highlight the promising biological activities of this compound, it is essential to consider its safety profile. Acute toxicity studies have shown that certain derivatives exhibit minimal toxicity at therapeutic doses, which is a critical factor for their development as potential drugs . However, further investigations are required to fully understand the long-term effects and safety of these compounds.

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation | Significant cytotoxicity observed in breast cancer cells (MDA-MB-231) |

| Antimicrobial | Exhibits antibacterial and antifungal properties | Potential lead for new antimicrobial agents |

| Toxicity | Minimal toxicity observed at therapeutic doses | Safety profile supports further development |

Q & A

Q. What are the optimized synthetic routes for Naphthalen-2-yl(phenyl)methanamine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Friedel-Crafts alkylation or Buchwald-Hartwig amination , with the choice of catalyst and solvent critically affecting yield. For example:

- Friedel-Crafts Alkylation : Requires a Lewis acid catalyst (e.g., AlCl₃) and a naphthalene derivative reacting with a benzyl halide. Elevated temperatures (80–120°C) improve reaction efficiency but may increase side products like di-substituted byproducts .

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable C–N coupling between aryl halides and amines. Optimizing ligand-to-metal ratios reduces catalyst loading and improves atom economy .

Q. Key Considerations :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures ≥95% purity.

- Yield Data : Typical yields range from 60–85%, with impurities monitored via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the methanamine CH₂ group resonates as a singlet near δ 3.7–4.1 ppm.

- ¹³C NMR : The naphthalene and phenyl carbons show peaks at δ 120–140 ppm, and the amine-bearing carbon appears at δ 45–50 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.2) and fragmentation patterns for structural validation .

X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Challenges include resolving disorder in aromatic rings due to planar stacking; data collection at low temperatures (100 K) improves resolution .

Q. How can researchers design initial biological assays to evaluate the bioactivity of this compound?

In Vitro Screening :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values.

- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled serotonin receptors) quantify affinity (Kᵢ values) .

Q. Cell-Based Assays :

- Cytotoxicity : MTT or resazurin assays in HEK-293 or HepG2 cells at 10–100 µM concentrations.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection (DCFH-DA probe) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

Contradictions often arise from thermal motion anisotropy or disordered solvent molecules . Strategies include:

- Multi-Refinement Models : Use SHELXL’s PART instruction to model disorder, assigning occupancy factors to alternative conformations.

- Hirshfeld Atom Refinement (HAR) : Improves accuracy for hydrogen atom positions in aromatic systems .

- Validation Tools : CheckCIF reports (via IUCr) identify geometric outliers (e.g., unrealistic C–N bond lengths >1.50 Å) .

Q. What computational approaches are effective for predicting the structure-activity relationships (SAR) of this compound derivatives?

Density Functional Theory (DFT) :

- Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower HOMO energy, enhancing electrophilic interactions .

Q. Molecular Dynamics (MD) Simulations :

- Simulate binding to biological targets (e.g., G-protein-coupled receptors). Use AMBER or GROMACS with force fields (e.g., GAFF2) to model ligand-receptor stability over 100-ns trajectories .

Q. QSAR Models :

- Train models using descriptors like logP, polar surface area, and topological torsion. Random forest or SVM algorithms predict bioactivity (e.g., pIC₅₀) with R² >0.7 .

Q. How can researchers address discrepancies in toxicity data between in vitro and in vivo studies for this compound?

Mechanistic Toxicology :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or glucuronidated forms) in hepatocyte incubations vs. rodent plasma.

- Species-Specific Differences : Compare CYP450 isoform expression (e.g., human CYP3A4 vs. rodent CYP3A1) to explain variation in detoxification pathways .

Q. Dose-Response Modeling :

- Apply benchmark dose (BMD) software to reconcile NOAEL values from acute (24-h) vs. chronic (28-day) exposure studies .

Q. What strategies optimize enantiomeric resolution of chiral derivatives of this compound?

Chiral Chromatography :

- Use Chiralpak AD-H columns with hexane/isopropanol (90:10) at 1.0 mL/min. Enantiomers resolve with α >1.5 and Rs >2.0 .

Q. Asymmetric Synthesis :

- Employ Evans’ oxazolidinone auxiliaries or Jacobsen’s salen catalysts for >90% enantiomeric excess (ee) in reductive amination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.